1-(2-Bromo-5-iodophenyl)ethanol
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Overview
Description
1-(2-Bromo-5-iodophenyl)ethanol is an organic compound with the molecular formula C8H8BrIO. It is a crystalline solid with a cream to faint lemon color. This compound is notable for its unique structure, which includes both bromine and iodine atoms attached to a phenyl ring, making it a valuable intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromo-5-iodophenyl)ethanol can be synthesized through several methods. One common approach involves the bromination and iodination of phenyl ethanol derivatives. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and an iodinating agent like iodine monochloride (ICl) under controlled conditions to ensure selective substitution at the desired positions .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and iodination processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-5-iodophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to remove the halogen atoms, yielding simpler phenyl ethanol derivatives.
Substitution: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are employed under appropriate conditions.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Yields dehalogenated phenyl ethanol derivatives.
Substitution: Results in various substituted phenyl ethanol compounds.
Scientific Research Applications
1-(2-Bromo-5-iodophenyl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Serves as a probe in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, particularly in the development of novel drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-5-iodophenyl)ethanol involves its interaction with various molecular targets. The compound’s halogen atoms can participate in halogen bonding, influencing the activity of enzymes and receptors. Additionally, the hydroxyl group can form hydrogen bonds, further modulating its biological effects. These interactions can affect cellular pathways and biochemical processes, making the compound a valuable tool in research .
Comparison with Similar Compounds
2-Bromo-5-iodobenzyl alcohol: Shares a similar structure but with a different substitution pattern on the phenyl ring.
2-Bromo-5-iodophenylmethanol: Another closely related compound with slight variations in the functional groups attached to the phenyl ring.
Uniqueness: 1-(2-Bromo-5-iodophenyl)ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly useful in specialized applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
1-(2-bromo-5-iodophenyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrIO/c1-5(11)7-4-6(10)2-3-8(7)9/h2-5,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQWMXRIEUATSOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)I)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrIO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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